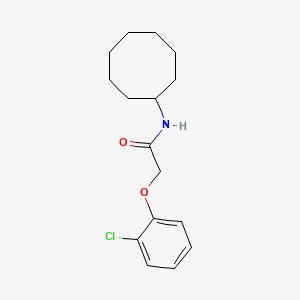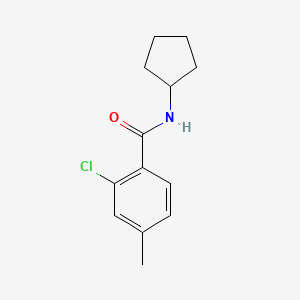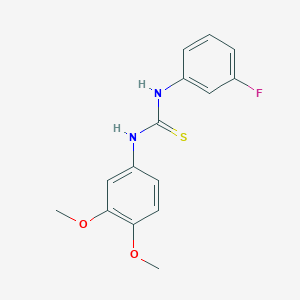
MFCD08154800
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD08154800 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD08154800 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final reaction to produce this compound, often involving specific catalysts and solvents to optimize the reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. Key factors in industrial production include:
Optimization of reaction conditions: Temperature, pressure, and concentration of reactants are carefully controlled to maximize yield.
Use of advanced purification techniques: Techniques such as distillation, crystallization, and chromatography are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD08154800 undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another in the compound.
Addition: Addition of atoms or groups to the compound, often involving double or triple bonds.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. Common reagents include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that retain the core structure of this compound.
Wissenschaftliche Forschungsanwendungen
MFCD08154800 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of MFCD08154800 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling and metabolic processes.
Inducing chemical changes: Leading to the formation of reactive intermediates and products.
Eigenschaften
IUPAC Name |
5-oxo-7-(4-propan-2-ylphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10(2)11-3-5-12(6-4-11)14-13(9-17)15(20)19-7-8-21-16(19)18-14/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWNGJVYKXCUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=O)N3CCSC3=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)


![2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-[(4-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)


![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5884305.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate](/img/structure/B5884307.png)
